2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)-

Description

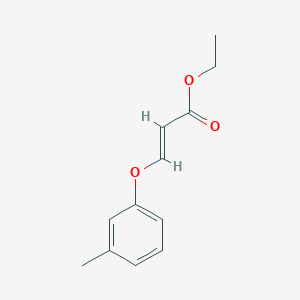

The compound 2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- is an α,β-unsaturated ester characterized by a propenoic acid backbone substituted with a 3-methylphenoxy group at the β-position and an ethyl ester at the carboxyl terminus. Its molecular formula is C₁₂H₁₄O₄, with an average molecular mass of 222.24 g/mol . The (2E)-stereochemistry indicates a trans-configuration of the double bond, which influences its reactivity and physical properties.

Properties

IUPAC Name |

ethyl (E)-3-(3-methylphenoxy)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMAFIPOYXOQP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- typically involves the esterification of 3-(3-methylphenoxy)propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Observations:

- Substituent Effects: The 3-methylphenoxy group in the target compound introduces moderate steric bulk and electron-donating properties compared to nitro () or methoxy () groups. This may enhance thermal stability but reduce electrophilic reactivity.

- Ester Group Influence : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., ), affecting solubility and bioavailability.

Antioxidant Potential:

- Ethyl ferulate () is a well-known antioxidant due to its phenolic hydroxyl and methoxy groups, which scavenge free radicals . The target compound lacks hydroxyl groups but retains a phenoxy ether, which may confer weaker antioxidant activity.

- Bougainvillea extracts () contain structurally related propenoic acid esters (e.g., 3-(2-hydroxyphenyl)propenoates) with demonstrated antioxidant and anti-inflammatory activities .

Reactivity and Toxicity:

- Safety Data: Ethyl esters with phenyl groups (e.g., ) show moderate acute oral toxicity (Category 4) and skin irritation (Category 2) . The target compound’s 3-methylphenoxy group likely reduces toxicity compared to nitro derivatives.

Biological Activity

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, commonly referred to as ethyl 3-(3-methylphenoxy)acrylate, is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including toxicity, pharmacological effects, and potential applications in various fields.

- Chemical Formula : C12H14O2

- Molecular Weight : 202.24 g/mol

- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Toxicological Profile

The compound exhibits several toxicological effects based on available studies:

- Skin Sensitization : In a maximization study involving guinea pigs, the chemical was found to cause positive skin sensitization reactions in 9 out of 12 animals when applied intradermally and subsequently challenged with higher concentrations .

- Irritation : Classified as irritating to eyes and potentially sensitizing by skin contact in humans, with documented cases of allergic contact dermatitis among dental personnel exposed to products containing the compound .

- Acute Toxicity : A no observed adverse effect level (NOAEL) was established at 30 mg/kg body weight per day. Higher doses resulted in increased blood urea nitrogen levels and kidney weight changes .

Pharmacological Effects

Research indicates that this compound may possess various pharmacological properties:

- Antimicrobial Activity : Some studies suggest that derivatives of propenoic acid exhibit antimicrobial properties against specific bacterial strains, although detailed data on ethyl 3-(3-methylphenoxy)acrylate is limited.

- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation in animal models, indicating potential therapeutic uses in inflammatory conditions.

Case Study 1: Skin Sensitization

In a study conducted on guinea pigs, the compound was tested for skin sensitization potential. The results indicated a significant sensitization response after repeated exposure, highlighting the importance of safety assessments for occupational exposure in industries using this chemical .

Case Study 2: Acute Toxicity Assessment

A study assessing the acute toxicity of related compounds reported significant health effects at high doses. For instance, a dose of 1000 mg/kg body weight led to mortality due to low food consumption and general weakness in test animals. This underscores the need for careful dosage regulation in potential therapeutic applications .

Summary of Biological Activities

Q & A

Basic: What spectroscopic and computational methods are recommended to confirm the molecular structure and (2E)-stereochemistry of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to analyze proton environments and carbon frameworks. For stereochemical confirmation, observe coupling constants in H NMR: trans (E) isomers typically exhibit larger coupling constants () for α,β-unsaturated protons compared to cis (Z) isomers .

- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm) and ester C-O-C vibrations (~1200–1300 cm) .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to verify the ester functional group .

- X-ray Crystallography: Resolve absolute configuration if crystalline samples are obtainable .

- Computational Modeling: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize geometry for stereochemical validation .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosol formation is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .

- Storage: Store in airtight containers away from heat, light, and incompatible materials (e.g., strong oxidizers) at temperatures ≤25°C .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced: How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

Answer:

- Catalysis: Employ palladium-catalyzed cross-coupling or Mitsunobu reactions to form the phenoxy-acrylate linkage with stereochemical control .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Additives like molecular sieves may enhance esterification efficiency .

- Temperature Control: Lower reaction temperatures (0–25°C) can reduce side reactions in Michael additions or esterifications .

- Monitoring: Track reaction progress via TLC or in situ FTIR to optimize reaction times and prevent over-esterification .

Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes or receptors to identify binding motifs. Use software like GROMACS or AMBER .

- Docking Studies: Predict binding affinities using AutoDock Vina or Schrödinger Suite. Focus on the α,β-unsaturated ester moiety as a potential electrophilic site .

- QSAR Modeling: Corrogate electronic parameters (e.g., logP, HOMO/LUMO energies) with bioactivity data from analogs to design derivatives with enhanced properties .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Re-evaluate Assay Conditions: Ensure consistency in test models (e.g., cell lines vs. in vivo), exposure durations, and solvent systems (DMSO vs. aqueous buffers) .

- Control for Impurities: Validate purity via HPLC (>95%) to rule out confounding effects from byproducts .

- Comparative Studies: Benchmark against structurally similar esters (e.g., ethyl cinnamate) with well-documented toxicity profiles .

Basic: What analytical techniques are suitable for assessing purity and stability under varying conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C typical for acrylates) to establish storage stability .

- Accelerated Stability Testing: Expose samples to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, followed by HPLC analysis .

Advanced: What strategies mitigate instability during long-term storage or catalytic reactions?

Answer:

- Inert Atmosphere: Store under nitrogen or argon to prevent oxidation of the α,β-unsaturated system .

- Light Protection: Use amber glassware to avoid photodegradation, which can induce polymerization .

- Stabilizers: Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress free radical chain reactions .

Advanced: How does the compound’s reactivity vary with pH, and what analytical methods track degradation pathways?

Answer:

- pH-Dependent Hydrolysis: Under acidic conditions (pH < 3), ester hydrolysis predominates; basic conditions (pH > 10) promote saponification. Monitor via H NMR or LC-MS .

- Degradation Products: Identify hydrolyzed products (e.g., 3-(3-methylphenoxy)acrylic acid) using GC-MS or HRMS .

- Kinetic Studies: Perform pseudo-first-order rate analysis at varying pH levels to model degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.